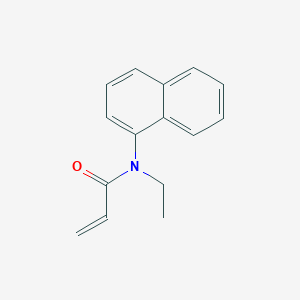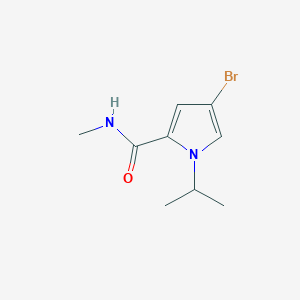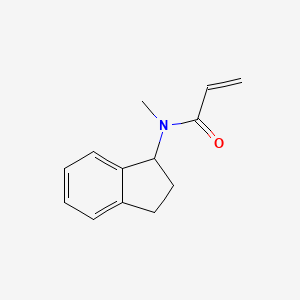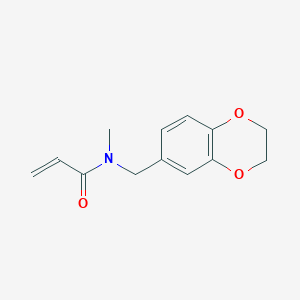![molecular formula C12H14FNO4S B7556989 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In
Mechanism of Action
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has been shown to possess potent anti-inflammatory and analgesic properties in animal models. It has been shown to reduce inflammation and pain in a variety of models, including carrageenan-induced paw edema and formalin-induced pain. 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid in laboratory experiments. It has been shown to have some toxicity in animal models, particularly at high doses. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. Another area of interest is the investigation of the potential use of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid and its potential toxicity in humans.
Synthesis Methods
The synthesis of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylmethylamine in the presence of triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. The synthesis of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Scientific Research Applications
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties and has been proposed as a potential treatment for a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has also been studied for its potential use in the treatment of pain, including neuropathic pain and cancer pain.
properties
IUPAC Name |
2-[cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPNLRQEGKQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)